molecular formula C23H20N2O4 B12377211 Tadalafil-13C2,d3

Tadalafil-13C2,d3

Cat. No.: B12377211
M. Wt: 393.4 g/mol
InChI Key: GSRITWJRFRTCLD-DFPDFPTCSA-N
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Description

Tadalafil-13C2,d3 is a deuterated and carbon-13 labeled version of Tadalafil, a well-known phosphodiesterase 5 (PDE5) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tadalafil. The incorporation of stable isotopes like deuterium and carbon-13 allows for precise tracking and quantification during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tadalafil-13C2,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Tadalafil molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to various chemical reactions to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tadalafil-13C2,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tadalafil-13C2,d3 is widely used in scientific research for various applications, including:

Mechanism of Action

Tadalafil-13C2,d3 exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway and the cGMP-dependent protein kinase pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tadalafil-13C2,d3

This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

393.4 g/mol

IUPAC Name

(6R,11aR)-6-(1,3-benzodioxol-5-yl)-10-(trideuteriomethyl)-5,6,9,10,11a,12-hexahydroindolo[2,3-g]quinolizine-8,11-dione

InChI

InChI=1S/C23H20N2O4/c1-12-8-20(26)25-17(23(12)27)10-15-14-4-2-3-5-16(14)24-21(15)22(25)13-6-7-18-19(9-13)29-11-28-18/h2-7,9,12,17,22,24H,8,10-11H2,1H3/t12?,17-,22-/m1/s1/i1D3,8+1,20+1

InChI Key

GSRITWJRFRTCLD-DFPDFPTCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1[13CH2][13C](=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Canonical SMILES

CC1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

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